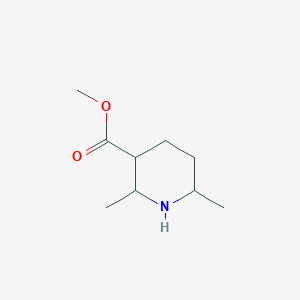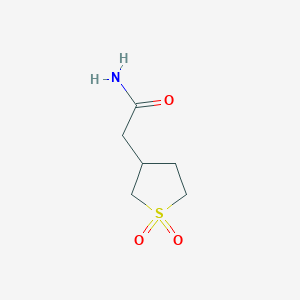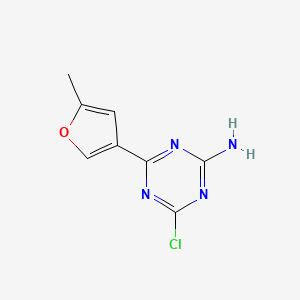
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of benzonitriles, including 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile, typically involves the conversion of benzoic acids to their corresponding nitriles. One common method is the reaction of benzoyl chloride with an alkanesulphonamide and a dehydrating agent such as thionyl chloride in benzene or toluene . Another method involves the use of hydroxylamine hydrochloride and benzaldehyde, which undergoes oximation followed by dehydration to form the nitrile .
Industrial Production Methods
Industrial production methods for benzonitriles often involve the ammoxidation of toluene, ammonia, and air, or the cyanation of benzene halides . These methods are advantageous due to their scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like sodium cyanide or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: Benzoic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Industry: Used in the production of advanced coatings, pesticides, and dyes.
Wirkmechanismus
The mechanism of action of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler nitrile compound with similar reactivity.
4-Hydroxybenzonitrile: Contains a hydroxyl group similar to 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile but lacks the cyclopentyl ring.
2-Methylbenzonitrile: Similar structure but without the hydroxyl group.
Uniqueness
This compound is unique due to its combination of a hydroxyl group and a cyclopentyl ring, which imparts distinct reactivity and selectivity compared to other benzonitriles .
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
4-(1-hydroxy-2-methylcyclopentyl)benzonitrile |
InChI |
InChI=1S/C13H15NO/c1-10-3-2-8-13(10,15)12-6-4-11(9-14)5-7-12/h4-7,10,15H,2-3,8H2,1H3 |
InChI-Schlüssel |
DMOXVPIQRVEDJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC1(C2=CC=C(C=C2)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,6-Dioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13201100.png)
![Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201102.png)







![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13201171.png)
![2,2-dimethyl-N-[(3R)-piperidin-3-yl]propanamide](/img/structure/B13201178.png)
